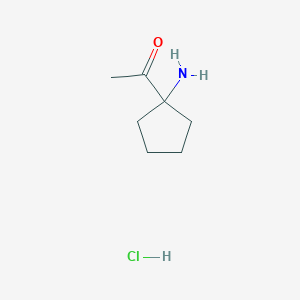
1-(1-Aminocyclopentyl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopentyl)ethanone;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Heterocyclic compounds, which include 1-(1-Aminocyclopentyl)ethanone hydrochloride, serve as crucial building blocks in pharmaceutical, medicinal, and drug research due to their wide range of applications. A study by Atul K. Wanjari (2020) explored the synthesis and antimicrobial activity of a related compound, emphasizing the importance of such heterocyclic compounds in developing active pharmaceutical ingredients. The synthesized compound showed activity against both gram-positive and gram-negative bacteria, highlighting the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in antimicrobial applications (Wanjari, 2020).
Enantioselective Synthesis for Antiviral Compounds
The enantioselective synthesis of cyclopentene derivatives, closely related to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has been accomplished, demonstrating the compound's potential as a precursor for antiviral and other bioactive molecules. Research by N. Ramesh, A. Klunder, and B. Zwanenburg (1999) developed efficient synthesis methods for these derivatives, which could be precursors for 5'-Norcarbocyclic Nucleosides and related antiviral compounds. This showcases the compound's utility in synthesizing bioactive molecules with potential antiviral activity (Ramesh, Klunder, & Zwanenburg, 1999).
Domino Cloke-Stevens/Grandberg Rearrangement in Synthesis
Research into the rearrangement of cyclopropylketone arylhydrazones, which can be derived from compounds similar to 1-(1-Aminocyclopentyl)ethanone hydrochloride, has led to the formation of tryptamine derivatives. This method, demonstrated by R. Salikov et al. (2017), highlights the compound's versatility in synthesizing branched tryptamines, potentially useful in pharmaceutical applications (Salikov et al., 2017).
Photochromic Diarylethylene Function in Photodeprotection
The compound's structure lends itself to novel applications in photodeprotection mechanisms, utilizing photochromism functions for controlled release of protected species. Yan-Bo Guo et al. (2022) investigated acetoxy-1,2,2-tri(aryl)ethanone, incorporating a photochromic diarylethylene function, revealing insights into photodeprotection reaction mechanisms. This research underscores the potential of 1-(1-Aminocyclopentyl)ethanone hydrochloride in developing photolabile protecting groups (PPGs) for biorelevant molecules (Guo et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
1-(1-aminocyclopentyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUVQNVBCYUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216802-47-9 |
Source


|
| Record name | 1-(1-aminocyclopentyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

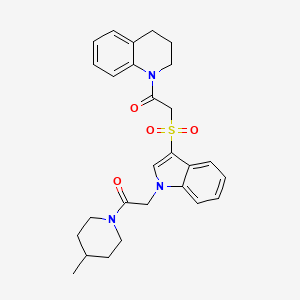
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2962227.png)
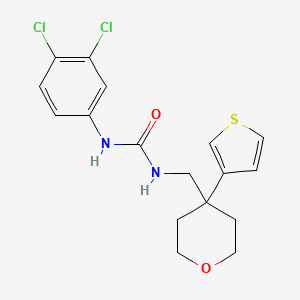
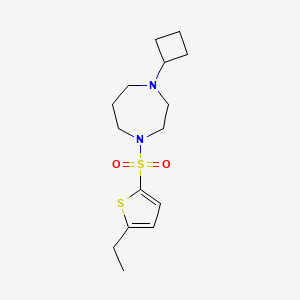
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)


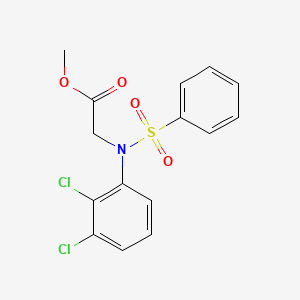
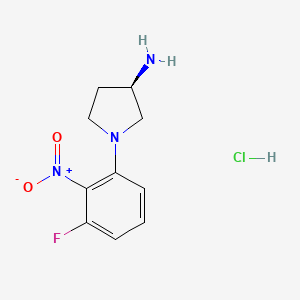
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)

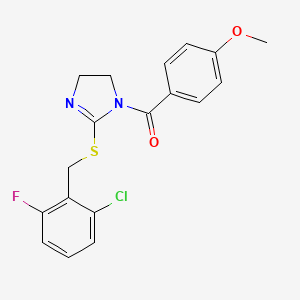
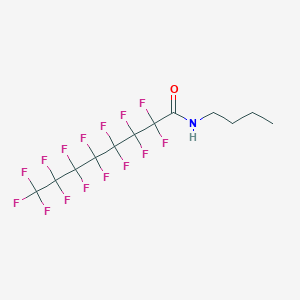
![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)